

The Pharmacokinetics and Metabolism of N-Desmethyl Imatinib Mesylate: A Technical Guide

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Compound of Interest

Compound Name: *N*-Desmethyl imatinib mesylate

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Introduction

Imatinib mesylate, a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), undergoes significant metabolism in the body, leading to the formation of several metabolites. Among these, the N-desmethylated piperazine derivative, N-Desmethyl imatinib (CGP74588), is the main circulating active metabolite.^{[1][2]} This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of **N-Desmethyl imatinib mesylate**, presenting key data, experimental methodologies, and relevant biological pathways to support further research and drug development efforts.

N-Desmethyl imatinib is pharmacologically active, exhibiting an in vitro potency comparable to its parent compound, imatinib.^{[1][3]} It is formed primarily through the action of cytochrome P450 enzymes, with CYP3A4 playing a major role.^{[1][4][5]} Understanding the pharmacokinetic profile and metabolic fate of this active metabolite is crucial for optimizing imatinib therapy, predicting drug-drug interactions, and elucidating mechanisms of response and resistance.

Pharmacokinetic Properties

The pharmacokinetic parameters of N-Desmethyl imatinib have been characterized in various studies, often in conjunction with the parent drug, imatinib. The following tables summarize key quantitative data from healthy volunteers and patient populations.

Table 1: Pharmacokinetic Parameters of N-Desmethyl Imatinib in Healthy Volunteers (Single Dose Administration)

Parameter	Value (Mean \pm SD)	Study Population	Notes
Cmax	0.115 \pm 0.026 $\mu\text{g}/\text{mL}$	4 male healthy volunteers	Following a single oral dose of 239 mg of ^{14}C -labeled imatinib mesylate.[6]
t $\frac{1}{2}$ (half-life)	20.6 \pm 1.7 h	4 male healthy volunteers	Following a single oral dose of 239 mg of ^{14}C -labeled imatinib mesylate.[6]
AUC(0-24h)	~9% of total systemic exposure	4 male healthy volunteers	Represents the proportion of total radioactivity corresponding to N-Desmethyl imatinib.[6]

Table 2: Pharmacokinetic Parameters of N-Desmethyl Imatinib in Patients

Parameter	Value (Mean \pm SD)	Patient Population	Notes
t $\frac{1}{2}$ (half-life)	~40 h	Healthy volunteers	Following oral administration.[1][7]
t $\frac{1}{2}$ (half-life)	74.3 h	6 patients with CML or ALL	Calculated after the last morning dose of imatinib.[8]
Plasma Concentration Ratio (Imatinib:Metabolite)	5.18 (18%)	6 patients with CML or ALL	Mean ratio of plasma concentrations.[8]

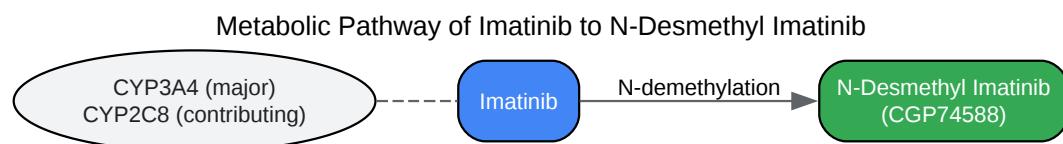
Metabolism of Imatinib to N-Desmethyl Imatinib

The primary metabolic pathway for the formation of N-Desmethyl imatinib from imatinib is N-demethylation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.

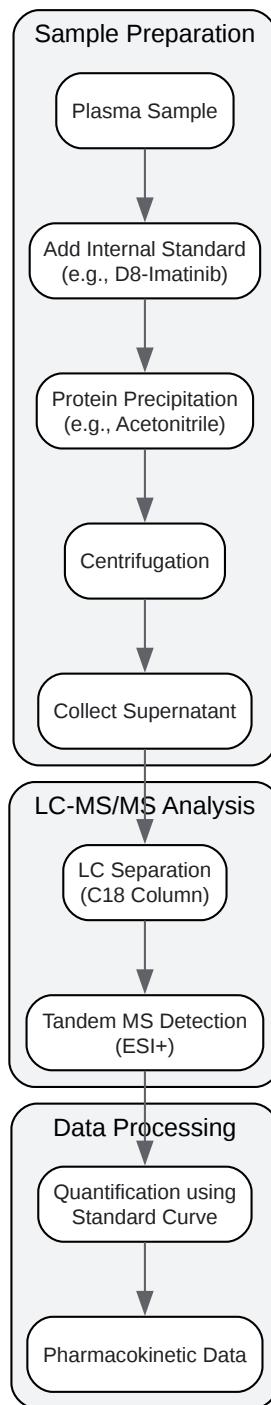
Key Enzymes Involved

- CYP3A4: This is the major enzyme responsible for the metabolism of imatinib to its N-desmethyl metabolite.[\[1\]](#)[\[4\]](#)[\[5\]](#)
- CYP2C8: Studies have shown that CYP2C8 also contributes to the N-demethylation of imatinib, acting as a high-affinity enzyme.[\[4\]](#) The involvement of CYP2C8 may contribute to the inter-patient variability observed in imatinib pharmacokinetics.[\[4\]](#)
- Other CYPs: Other cytochrome P450 enzymes, such as CYP1A2, CYP2D6, CYP2C9, and CYP2C19, play a minor role in the overall metabolism of imatinib.[\[1\]](#)[\[3\]](#)

The metabolic conversion of imatinib to N-Desmethyl imatinib is a critical step in the drug's disposition. The following diagram illustrates this primary metabolic pathway.



Workflow for N-Desmethyl Imatinib Quantification by LC-MS/MS

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